Stereochemical Identity Verification: (S)-Enantiomer vs. (R)-Enantiomer
The (S)-enantiomer (CAS 2061996-49-2) is the specific stereoisomer required for applications where chirality dictates biological or catalytic activity. In contrast, the (R)-enantiomer (CAS 29850-85-9) is a distinct compound . While both are commercially available, procurement of the incorrect enantiomer leads to experimental failure in chiral-sensitive workflows. The absolute configuration is confirmed by the InChIKey stereochemical layer: FNFAFYJSZXBEBR-FJXQXJEOSA-N [1].
| Evidence Dimension | Absolute Stereochemistry |
|---|---|
| Target Compound Data | (S)-configuration; InChIKey with /t7-/m0./s1 stereodescriptor [1] |
| Comparator Or Baseline | (R)-configuration; InChIKey with /t7-/m1./s1 stereodescriptor (CAS 29850-85-9) |
| Quantified Difference | Opposite stereochemical configuration; non-superimposable mirror image |
| Conditions | Structural identity verified by PubChem-computed InChI and vendor Certificate of Analysis |
Why This Matters
For chiral chromatography method development, asymmetric catalysis, or pharmacological studies, using the wrong enantiomer introduces a critical confounding variable that is not detectable by achiral purity assays alone.
- [1] PubChem Compound Summary for CID 127264620, (S)-1-(4-Chlorophenyl)-N-methylethanamine hydrochloride. View Source
